molecular formula C16H13KN2O7S B123003 Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate CAS No. 34265-46-8

Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate

Cat. No.: B123003
CAS No.: 34265-46-8
M. Wt: 416.4 g/mol
InChI Key: IVDCJFYMQPXNTC-UHFFFAOYSA-M
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Description

Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate is a complex chemical compound known for its multifaceted properties and diverse applications. This compound is a diazo compound that contains a sulfonate group and a potassium ion, making it water-soluble. It has been utilized in various fields such as medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate typically involves the diazotization of an aromatic amine followed by coupling with a sulfonate ester. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities. The exact methods used in industrial production are often proprietary and closely guarded by manufacturers.

Chemical Reactions Analysis

Types of Reactions

Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate has numerous scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biological assays and studies due to its unique properties.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate involves its interaction with molecular targets and pathways. The compound’s diazo group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The sulfonate group enhances its solubility and facilitates its distribution in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

  • Potassium;4-[(4-hydroxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate
  • Potassium;4-[(4-acetyloxy-3-carboxyphenyl)diazenyl]benzenesulfonate
  • Potassium;4-[(4-acetyloxy-3-methoxyphenyl)diazenyl]benzenesulfonate

Uniqueness

Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its water solubility, reactivity, and ability to form stable diazo compounds make it particularly valuable in various research and industrial applications.

Properties

IUPAC Name

potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O7S.K/c1-10(19)25-15-8-5-12(9-14(15)16(20)24-2)18-17-11-3-6-13(7-4-11)26(21,22)23;/h3-9H,1-2H3,(H,21,22,23);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDCJFYMQPXNTC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-])C(=O)OC.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13KN2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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